Ethyl 2,3-difluorobenzoate

Vue d'ensemble

Description

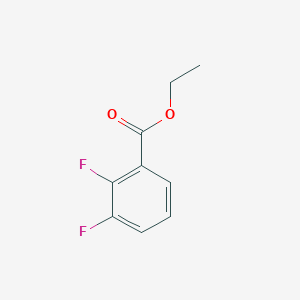

Ethyl 2,3-difluorobenzoate (CAS: 18355-74-3) is an aromatic ester featuring a benzoic acid backbone substituted with fluorine atoms at the 2- and 3-positions and an ethyl ester group. Its molecular formula is C₉H₈F₂O₂, with a molecular weight of 186.16 g/mol. This compound is primarily used in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and organometallic complexes . The fluorine substituents enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions in catalytic systems .

Méthodes De Préparation

Detailed Synthetic Routes and Reaction Conditions

Esterification of 2,3-Difluorobenzoic Acid

The most common and direct method to prepare Ethyl 2,3-difluorobenzoate is the Fischer esterification of 2,3-difluorobenzoic acid with ethanol, catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to drive the equilibrium toward ester formation.

-

- Temperature: 80–110°C (reflux)

- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid

- Molar ratio: Excess ethanol to acid to shift equilibrium

- Time: Several hours (commonly 4–24 h depending on scale and catalyst)

Procedure:

The acid and ethanol are mixed with the acid catalyst and heated under reflux. After completion, the reaction mixture is cooled, neutralized (if necessary), and the product is isolated by extraction, followed by purification through vacuum distillation or recrystallization.Purification:

Vacuum distillation at reduced pressure (~8 mmHg) with a boiling point around 88°C is effective to purify the ester. Recrystallization from suitable solvents may be employed to enhance purity.

Alternative Synthetic Approaches

Transesterification:

this compound can also be prepared by transesterification of methyl or other alkyl esters of 2,3-difluorobenzoic acid with ethanol in the presence of acid or base catalysts. This method is useful when methyl esters are more readily available.Carboxylate salt alkylation:

Alkylation of the carboxylate salt of 2,3-difluorobenzoic acid with ethyl halides under basic conditions can yield the ethyl ester, although this is less common industrially.

Industrial Production Methods

Industrial synthesis often employs continuous flow reactors to enhance reaction efficiency and yield. Advanced catalysts and optimized parameters (temperature, pressure, residence time) are used to maximize throughput and minimize byproducts. Continuous flow techniques also improve safety when handling corrosive acid catalysts and volatile solvents.

Reaction Mechanisms and Influencing Factors

- The electron-withdrawing fluorine atoms at positions 2 and 3 on the benzene ring increase the acidity of the carboxylic acid, facilitating esterification.

- The fluorine substituents also influence the reactivity of the aromatic ring in subsequent transformations, such as nucleophilic aromatic substitution.

- Control of reaction stoichiometry, temperature, and catalyst concentration is critical to prevent side reactions such as hydrolysis or over-esterification.

Analytical Characterization of the Prepared Compound

Characterization techniques are crucial for confirming the successful synthesis and purity of this compound:

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Identification of fluorine substitution patterns and electronic environment | Chemical shifts δ ≈ -110 to -140 ppm for ortho/meta fluorines |

| IR Spectroscopy | Confirmation of functional groups | Ester carbonyl stretch at ~1720 cm⁻¹; C–F stretch at 1200–1100 cm⁻¹ |

| GC-MS / HPLC | Purity assessment and byproduct detection | Single peak corresponding to molecular ion at m/z 186.15 (Molecular weight) |

| Elemental Analysis | Verification of molecular composition | Consistency with C9H8F2O2 formula |

Comparative Data on Reactivity and Stability

| Parameter | This compound | Comments |

|---|---|---|

| Hydrolysis half-life (pH 7.4) | ~48 hours | Moderate stability under neutral conditions |

| Boiling point (vacuum) | ~88°C at 8 mmHg | Suitable for vacuum distillation purification |

| Reactivity with nucleophiles | Moderate | Activated aromatic ring due to fluorines |

Data extrapolated from analogous fluorinated benzoate esters and experimental studies.

Research Findings and Optimization Insights

Yield Optimization:

Studies indicate that maintaining a slight excess of ethanol and careful control of acid catalyst concentration improves yields up to 85–90%. Prolonged reflux beyond optimal time can lead to hydrolysis and reduced purity.Catalyst Selection:

Sulfuric acid remains the preferred catalyst due to its strong acidity and availability, but p-toluenesulfonic acid offers advantages in milder reaction conditions and easier work-up.Continuous Flow Advantages:

Industrial-scale continuous flow esterification reduces reaction time, improves heat and mass transfer, and minimizes side reactions, leading to higher throughput and consistent product quality.

Summary Table of Preparation Methods

| Method | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|

| Fischer Esterification | Reflux with ethanol, sulfuric acid catalyst | Direct, high yield, simple setup | Requires acid handling, long reflux |

| Transesterification | Acid/base catalyst, ethanol, methyl ester | Useful if methyl esters available | Additional steps, catalyst removal |

| Carboxylate Alkylation | Base, ethyl halide | Alternative route | Less common, possible side reactions |

| Continuous Flow Esterification | Controlled temperature and flow rates | High efficiency, scalable | Requires specialized equipment |

Applications De Recherche Scientifique

Chemistry

Ethyl 2,3-difluorobenzoate is primarily used as an intermediate in the synthesis of more complex organic compounds. Its difluorinated structure enhances reactivity, making it a valuable reagent in organic synthesis.

- Reactions : It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms, which can stabilize negative charges during reaction mechanisms.

Biology

In biological research, this compound has been investigated for its potential as a building block for biologically active compounds. Its fluorinated nature may influence biological activity and metabolic stability.

- Enzyme Inhibition Studies : Research indicates that fluorinated compounds can effectively inhibit certain enzymes, which is crucial in drug design and development.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can lead to enhanced biological activity.

- Drug Discovery : this compound is explored for its potential use in creating new anti-inflammatory and anticancer drugs.

Study on Enzyme Inhibition

A study focused on the ability of this compound to inhibit cytochrome P450 enzymes demonstrated significant potency compared to non-fluorinated analogs. The results indicated a dose-dependent inhibition pattern with notable IC50 values.

Anticancer Research

In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

Animal model studies indicated that administration of this compound led to a marked decrease in inflammatory markers and improved clinical outcomes in models of arthritis. This suggests potential therapeutic applications in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of ethyl 2,3-difluorobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine atoms, which makes it more susceptible to nucleophilic attack. The ester group can also participate in various reactions, such as hydrolysis and reduction, through well-known organic reaction mechanisms.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers: Ethyl 2,4-Difluorobenzoate and Ethyl 3,4-Difluorobenzoate

Key Differences :

- Electronic Effects: The 2,3-difluoro substitution creates an ortho-difluoro pattern, inducing steric hindrance and altering resonance stabilization compared to 2,4- or 3,4-difluoro isomers.

- Synthetic Applications :

- Ethyl 2,3-difluorobenzoate is utilized in synthesizing antimony(V) complexes, where fluorine positioning affects Sb–O bond lengths (2.286–2.317 Å) and axial angles .

- Ethyl 2,4-difluorobenzoate (CAS: 108928-00-3) is a common intermediate in fungicide production due to its balanced electronic profile .

Table 1: Physical and Chemical Properties of Ethyl Difluorobenzoate Isomers

Methyl vs. Ethyl Esters: Mthis compound

Key Differences :

- Steric and Solubility Effects :

- Reactivity :

- Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to lower steric protection of the ester carbonyl.

Higher Fluorinated Analogs: Ethyl 2,3,6-Trifluorobenzoate

Key Differences :

- This enhances its utility in nucleophilic aromatic substitution reactions .

- Molecular Geometry :

- Additional fluorine atoms can distort coordination geometries in metal complexes, as seen in antimony derivatives .

Activité Biologique

Ethyl 2,3-difluorobenzoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties and interactions with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a benzoate structure with two fluorine substituents at the 2 and 3 positions of the benzene ring. The presence of fluorine atoms can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The difluoro substituents enhance the compound's lipophilicity, which may facilitate its penetration into biological membranes.

Key Mechanisms:

- Enzyme Inhibition: this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation: The compound could interact with various receptors, altering signaling pathways that regulate cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties: Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in vitro.

- Cytotoxic Effects: In cancer research, derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines. A study indicated that certain derivatives exhibited IC50 values in the low micromolar range against human leukemia cells (K562) .

- Anti-inflammatory Activity: this compound has been explored for its potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

-

Cytotoxic Evaluation:

A study investigated the cytotoxic effects of this compound derivatives on K562 cells. The results showed that compounds with fluorine substitutions had enhanced cytotoxicity compared to their non-fluorinated counterparts. The most potent derivative exhibited an IC50 value of 0.84 µM . -

Antimicrobial Activity Assessment:

In a comparative study on antimicrobial efficacy, this compound was tested against several pathogens. It demonstrated significant inhibition zones in agar diffusion assays against both gram-positive and gram-negative bacteria . -

Structure-Activity Relationship (SAR):

Research into the structure-activity relationship highlighted that the introduction of fluorine atoms at specific positions on the benzene ring contributes positively to both cytotoxicity and antimicrobial activity, suggesting a strategic approach for designing more effective derivatives .

Data Tables

| Property/Activity | Value/Effect |

|---|---|

| Molecular Formula | C9H8F2O2 |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity (IC50 against K562 cells) | 0.84 µM |

| Inhibition Zones (mm) | Varies by bacterial strain |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2,3-difluorobenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 2,3-difluorobenzoic acid with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves controlling stoichiometric ratios, reaction temperature (80–110°C), and catalyst concentration. Alternative routes include transesterification of methyl esters or carboxylate salt alkylation. Purity can be enhanced by vacuum distillation (boiling point ~88°C/8 mmHg) or recrystallization .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹⁹F NMR : Identifies fluorine substitution patterns and electronic environments (δ ≈ -110 to -140 ppm for ortho/meta fluorine).

- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-F bonds (1200–1100 cm⁻¹).

- GC-MS/HPLC : Validates purity and detects byproducts. Cross-validation with elemental analysis (C, H, F) ensures structural integrity .

Q. How does the position of fluorine substituents influence the compound's physicochemical properties?

The 2,3-difluoro configuration increases electron-withdrawing effects, lowering the ester’s pKa (enhanced acidity) and altering solubility. Fluorine’s ortho/para-directing nature affects reactivity in subsequent reactions (e.g., electrophilic substitution). Computational studies (DFT) can predict logP (~2.1) and dipole moments, critical for solvent selection .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?

Fluorine’s small atomic radius and high electronegativity complicate X-ray diffraction due to weak scattering. Solutions include:

- Using synchrotron radiation or low-temperature crystallography.

- Employing heavy-atom derivatives (e.g., tetraphenylantimony complexes) to enhance contrast.

- Analyzing axial/equatorial bond distortions (e.g., Sb–O bond lengths in antimony complexes) to infer electronic effects .

Q. How can contradictory data in reaction yields or regioselectivity be systematically addressed?

Contradictions often stem from competing reaction pathways (e.g., nucleophilic vs. electrophilic attack). Strategies:

- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or Raman.

- Isotopic Labeling : Trace fluorine’s positional influence using ¹⁸O-labeled esters.

- Computational Modeling : Compare activation energies of proposed mechanisms (e.g., DFT or MD simulations) .

Q. What role does this compound play in designing fluorinated pharmaceutical intermediates?

The compound serves as a precursor for bioactive molecules (e.g., kinase inhibitors or anti-inflammatory agents). Its fluorine atoms improve metabolic stability and membrane permeability. Key applications:

- Parallel Synthesis : Generate diverse libraries via Suzuki-Miyaura coupling or amidation.

- Prodrug Development : Hydrolyze the ester in vivo to release active carboxylic acids .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

this compound is hygroscopic and prone to hydrolysis in polar solvents (e.g., DMSO, H₂O). Stability protocols:

- Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., THF, DCM).

- Monitor degradation via periodic ¹H NMR or LC-MS.

- Add stabilizers (e.g., BHT) to suppress radical-mediated ester cleavage .

Q. Methodological Tables

Table 1: Comparative Reactivity of Fluorinated Benzoate Esters

Table 2: Crystallographic Parameters for Antimony Complexes

Propriétés

IUPAC Name |

ethyl 2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTGWZLPWWAHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375601 | |

| Record name | ethyl 2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-65-9 | |

| Record name | Ethyl 2,3-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773134659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl 2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.